Product packaging for 3-(3-Methylthiophen-2-YL)benzoic acid(Cat. No.:CAS No. 177735-13-6)

3-(3-Methylthiophen-2-YL)benzoic acid

Cat. No.: B064465
CAS No.: 177735-13-6
M. Wt: 218.27 g/mol
InChI Key: FYFOEBIKMHZLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylthiophen-2-YL)benzoic acid is a valuable benzoic acid derivative incorporating a 3-methylthiophene heterocycle, making it a compound of significant interest in medicinal chemistry and drug discovery. Its structure combines a carboxylic acid functional group with a thiophene ring, a key pharmacophore found in bioactive molecules targeting the central nervous system. This scaffold is instrumental for researchers designing and synthesizing novel compounds for pharmacological evaluation. The 3-methylthiophen-2-yl moiety is a recognized structural component in the development of potential anticonvulsant and antinociceptive (pain-blocking) agents. Research on analogous compounds featuring this group has demonstrated potent activity in models of neuropathic pain and epilepsy, often through mechanisms involving interaction with voltage-gated ion channels . Furthermore, the benzoic acid core allows for further chemical functionalization, enabling its use as a key building block in creating more complex molecular architectures, such as pyrrolidine-2,5-dione derivatives, for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2S B064465 3-(3-Methylthiophen-2-YL)benzoic acid CAS No. 177735-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylthiophen-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-5-6-15-11(8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFOEBIKMHZLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618679
Record name 3-(3-Methylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-13-6
Record name 3-(3-Methylthiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50618679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Applications in Research and Development

Role as a Precursor in the Synthesis of Complex Molecules

The structural motif of 3-(3-methylthiophen-2-yl) is a key component in a series of hybrid compounds that have been synthesized and evaluated for their biological activity. sciensage.infomdpi.com Specifically, derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have been prepared using 2-(3-methylthiophen-2-yl)succinic acid as a starting material. sciensage.info These syntheses demonstrate the value of the 3-(3-methylthiophen-2-yl) scaffold as a foundation for building more elaborate molecules with potential therapeutic applications. Although this compound itself has not been explicitly reported as a precursor in these studies, its structural similarity suggests it could serve as a versatile starting material for other classes of complex molecules.

Potential in the Development of Novel Polymers and Materials

Thiophene-containing molecules are of great interest in materials science due to their electronic properties. encyclopedia.pub Benzoic acid derivatives, on the other hand, can be used to create polymers with high thermal stability and specific solubility characteristics. The combination of these two moieties in this compound suggests its potential as a monomer for the synthesis of novel polymers. Such materials could possess interesting optical or electronic properties, making them candidates for applications in organic electronics. However, there is no specific research in the reviewed literature that explores the use of this compound in materials science.

Documented Biological and Pharmacological Activities

There is no direct evidence in the scientific literature of the biological or pharmacological activity of this compound itself. However, as previously mentioned, derivatives containing the 3-(3-methylthiophen-2-yl) scaffold have shown significant promise. A series of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their anticonvulsant and antinociceptive (pain-relieving) properties. mdpi.com Several of these compounds exhibited potent activity in animal models of epilepsy and pain, suggesting that the 3-(3-methylthiophen-2-yl) moiety is a key pharmacophore. mdpi.com These findings underscore the potential of this structural class in the development of new therapeutic agents.

Computational Chemistry and Theoretical Investigations of 3 3 Methylthiophen 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometric and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov This method calculates the electron density of a system to derive its energy and other properties. For a molecule like 3-(3-methylthiophen-2-yl)benzoic acid, DFT calculations are typically performed using a specific functional, such as B3LYP or PBE0, combined with a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost. researchgate.netresearchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule, providing key structural parameters like bond lengths, bond angles, and dihedral angles. nih.gov In the case of this compound, calculations would precisely define the spatial arrangement of the thiophene (B33073) and benzoic acid rings relative to each other. The dihedral angle between the two rings is a critical parameter, influencing the degree of π-conjugation across the molecule. DFT calculations on similar thiophene-based compounds have shown excellent agreement between calculated and experimental data from X-ray diffraction. researchgate.net The optimized structure provides the foundation for all subsequent computational analyses of the molecule's properties.

Table 1: Representative Geometric Parameters from DFT Calculations for Thiophene and Benzoic Acid Moieties Note: These are typical values and the exact parameters for the title compound would be determined via specific DFT optimization.

ParameterBondTypical Bond Length (Å)ParameterBondsTypical Bond Angle (°)
Bond LengthC-S (Thiophene)1.73Bond AngleC-S-C (Thiophene)92-93
Bond LengthC=C (Thiophene)1.37Bond AngleC-C-C (Benzene)120
Bond LengthC-C (Thiophene)1.42Bond AngleC-C-COOH120
Bond LengthC-C (Benzene)1.40Bond AngleO=C-O123
Bond LengthC-COOH1.48
Bond LengthC=O (Carboxyl)1.22
Bond LengthC-OH (Carboxyl)1.35

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylthiophene (B123197) ring, which is a characteristic electron-donating moiety. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzoic acid ring. This spatial separation of the HOMO and LUMO is characteristic of donor-π-acceptor systems.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, lower kinetic stability, and a greater propensity for electron transfer. nih.gov The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). DFT calculations are a standard method for determining these orbital energies and the resulting energy gap. researchgate.netnih.gov Studies on related thiophene derivatives show that substitutions can systematically tune these energy levels. rsc.org

Table 2: Typical FMO Energies and Gaps for Thiophene-Based Compounds Note: Values are illustrative and depend on the specific molecule and computational level.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Thiophene Derivatives-5.5 to -7.0-2.0 to -3.53.0 to 4.0
Benzoic Acid Derivatives-6.5 to -8.0-1.0 to -2.54.5 to 6.0
Donor-Acceptor Systems-5.0 to -6.5-2.5 to -4.02.0 to 3.5

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Negative Regions (Red to Yellow): These areas are characterized by an excess of electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential will be located on the acidic hydrogen atom of the carboxyl group.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule, such as the carbon-hydrogen bonds of the aromatic rings and methyl group.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution, highlighting the acidic nature of the carboxyl proton and the nucleophilic character of the carbonyl oxygen atoms. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. nih.govdocumentsdelivered.com This method analyzes the electron density in terms of localized bonds and lone pairs, revealing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound, NBO analysis would likely reveal several key interactions:

Intramolecular Charge Transfer: Significant charge transfer from the electron-donating methylthiophene ring to the electron-accepting benzoic acid moiety.

Resonance Effects: Delocalization of π-electrons across the conjugated system formed by the two rings, which is crucial for the molecule's electronic properties.

The magnitude of the E(2) values helps to quantify the stability imparted by these charge delocalization events. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions, Electron Localization Function - ELF)

To quantify the reactivity of different atomic sites within a molecule, various quantum chemical descriptors can be calculated. Fukui functions are particularly useful for predicting the most reactive sites for nucleophilic, electrophilic, and radical attacks. nih.gov

The condensed Fukui function (fk) at a specific atomic site 'k' is calculated based on the change in electron population upon the addition or removal of an electron:

fk+: Measures reactivity towards a nucleophilic attack (where an electron is accepted).

fk-: Measures reactivity towards an electrophilic attack (where an electron is donated).

fk0: Measures reactivity towards a radical attack.

For this compound, Fukui function analysis would likely identify the carboxylic carbon as a primary site for nucleophilic attack, while certain carbon atoms on the electron-rich thiophene ring would be more susceptible to electrophilic attack. nih.govresearchgate.net

The Electron Localization Function (ELF) is another descriptor that provides a visual map of electron pair localization, helping to distinguish between covalent bonds, lone pairs, and core electrons.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT) between an electron donor and an electron acceptor connected by a π-conjugated system often exhibit significant non-linear optical (NLO) properties. nih.gov These properties are relevant for applications in photonics and optoelectronics. scispace.com The structure of this compound, with its methylthiophene donor and benzoic acid acceptor, makes it a candidate for NLO activity.

Computational methods can predict key NLO parameters:

Linear Polarizability (α): The measure of a molecule's response to an external electric field.

First Hyperpolarizability (β): Related to the second-order NLO response, such as second-harmonic generation.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

DFT calculations can provide reliable estimates of these properties. utp.edu.coresearchgate.net A high value of hyperpolarizability, particularly β, is indicative of a strong NLO response and is often correlated with a small HOMO-LUMO gap and significant charge transfer. nih.gov

Investigation of Solvent Effects in Computational Modeling (e.g., PCM model)

Computational studies can be performed in the gas phase (in vacuum) or by incorporating the effects of a solvent. Since most chemical and biological processes occur in solution, modeling solvent effects is crucial for obtaining realistic results. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govresearchgate.net

Including a solvent in the calculations can significantly influence the molecule's properties:

Geometry: The optimized geometry may change slightly as the molecule adapts to the polar environment.

Electronic Properties: Polar solvents tend to stabilize charge separation, which can lead to a reduction in the HOMO-LUMO gap compared to the gas phase.

Spectroscopic Properties: Calculated absorption spectra (e.g., using Time-Dependent DFT or TD-DFT) are often more accurate when solvent effects are included. researchgate.net

For this compound, using a polar solvent model like water or methanol (B129727) in the DFT calculations would provide a more accurate prediction of its behavior in a realistic chemical environment. nih.gov

Reactivity and Reaction Mechanisms of 3 3 Methylthiophen 2 Yl Benzoic Acid and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring in 3-(3-methylthiophen-2-yl)benzoic acid is susceptible to electrophilic substitution, a common reaction for many aromatic compounds. The rate and regioselectivity of these substitutions are influenced by the electronic effects of the substituents already present on the ring. The methyl group at the 3-position is an activating group, donating electron density to the thiophene ring and making it more nucleophilic. Conversely, the benzoic acid group at the 2-position is a deactivating group, withdrawing electron density.

In general, electrophilic substitution on a thiophene ring occurs preferentially at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the intermediate carbocation. In this specific molecule, the C2 position is already substituted. The directing effects of the existing substituents will therefore determine the position of further substitution. The activating methyl group directs incoming electrophiles to the ortho and para positions relative to itself (C2 and C4), while the deactivating benzoic acid group directs to the meta position (C4). Both groups, therefore, favor substitution at the C4 position of the thiophene ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring towards attack by a nucleophile. The carboxylic acid group does provide some activation; however, for a successful SNAr reaction, stronger activating groups or specific reaction conditions would likely be necessary. The mechanism of such a reaction would involve the formation of a Meisenheimer-like intermediate.

Transformations Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid functional group of this compound is a versatile handle for a variety of chemical transformations, most notably esterification and amidation. These reactions proceed through nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process, known as Fischer esterification, is a reversible reaction. To drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate ester formation under milder conditions.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. Direct reaction of a carboxylic acid and an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is activated first. This can be achieved by converting it to an acyl chloride, or by using coupling reagents such as carbodiimides (e.g., DCC, EDC) or other peptide coupling agents (e.g., HATU, HOBt). These reagents form a highly reactive intermediate that is readily attacked by the amine to form the corresponding amide. The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired product. ibs.re.krnih.gov

TransformationReagentsProduct
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)3-(3-Methylthiophen-2-yl)benzoate ester
AmidationAmine (R'R''NH), Coupling Agent (e.g., DCC)N-substituted-3-(3-methylthiophen-2-yl)benzamide

Condensation and Annulation Reactions Leading to Fused Systems

The bifunctional nature of this compound, possessing both a reactive aromatic ring and a carboxylic acid group, makes it a suitable precursor for the synthesis of fused heterocyclic systems through condensation and annulation reactions. These reactions can lead to the formation of novel polycyclic aromatic compounds with potentially interesting electronic and biological properties.

Condensation reactions can involve the carboxylic acid moiety reacting with a binucleophile. For instance, reaction with a 1,2-diamine could lead to the formation of a fused imidazole ring system. Similarly, reaction with a 1,2-aminoalcohol could yield a fused oxazole system. These reactions typically require activation of the carboxylic acid group.

Annulation reactions involve the formation of a new ring fused to the existing thiophene or benzene (B151609) ring. Intramolecular cyclization reactions are a common strategy to achieve this. For example, if a suitable functional group is introduced at the C3 position of the benzoic acid ring, it could undergo an intramolecular reaction with the thiophene ring to form a new six-membered ring, resulting in a thieno[3,2-c]quinoline or a related system. The specific conditions for such cyclizations would depend on the nature of the reacting functional groups.

For instance, a derivative of this compound with a nitro group on the benzene ring could be reduced to an amine, which could then be diazotized and undergo an intramolecular cyclization onto the thiophene ring to form a fused pyridazinone system.

Catalytic Transformations and Studies on Reaction Selectivity

The structure of this compound allows for various catalytic transformations, offering pathways to more complex molecules. The presence of both a thiophene and a benzene ring, each with distinct reactivity, presents challenges and opportunities in terms of reaction selectivity.

Cross-coupling reactions , such as Suzuki, Stille, and Heck reactions, are powerful tools for forming new carbon-carbon bonds. The thiophene ring can be halogenated, for example at the C4 or C5 position, to provide a handle for these coupling reactions. The selectivity of halogenation would be influenced by the directing effects of the existing substituents. Alternatively, the carboxylic acid group could be converted into other functional groups that can participate in cross-coupling reactions. The selectivity of these reactions, in terms of which C-H or C-X bond reacts, would depend on the catalyst, ligands, and reaction conditions employed.

Studies on reaction selectivity would be crucial for the controlled functionalization of this molecule. For instance, in electrophilic substitution reactions, the regioselectivity of the incoming electrophile to the C4 position of the thiophene ring versus substitution on the benzene ring would need to be considered. The electron-donating thiophene ring generally directs ortho- and para- to the point of attachment on the benzene ring, while the carboxylic acid is a meta-director. The interplay of these electronic effects, along with steric considerations, will determine the final product distribution. Careful selection of catalysts and reaction conditions can often be used to favor one product over another. For example, in catalytic C-H activation reactions, the choice of directing group and catalyst can allow for the selective functionalization of a specific C-H bond in the presence of other, similarly reactive bonds.

Derivatization Strategies and Synthetic Transformations of 3 3 Methylthiophen 2 Yl Benzoic Acid

Synthesis of Ester and Amide Derivatives from the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization, readily converted into esters and amides to modulate factors such as solubility, polarity, and biological activity.

Esterification: Ester derivatives of 3-(3-methylthiophen-2-yl)benzoic acid can be synthesized through standard esterification protocols. A common and direct method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride sphinxsai.com. The reaction equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing the water formed during the reaction.

Amidation: The synthesis of amide derivatives generally requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. A widely used method involves converting the carboxylic acid to a more reactive acid chloride. This is achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) google.com. The resulting 3-(3-methylthiophen-2-yl)benzoyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide nih.govnih.gov.

Alternatively, modern peptide coupling agents can be employed for direct amide bond formation under milder conditions. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the reaction between the carboxylic acid and an amine, avoiding the need for the harsh conditions associated with acid chloride formation nih.gov.

Functionalization of the Thiophene (B33073) Ring for Structural Diversification

The thiophene ring within the this compound scaffold is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The existing substituents—the activating 3-methyl group and the deactivating 2-aryl group—direct incoming electrophiles primarily to the C5 position of the thiophene ring. This regioselectivity allows for controlled structural diversification.

Common functionalization strategies include:

Halogenation: Introduction of bromine or chlorine at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halo-derivatives serve as versatile intermediates for further transformations, such as cross-coupling reactions.

Nitration and Sulfonation: Treatment with nitric acid or sulfuric acid can introduce nitro or sulfo groups, respectively, onto the thiophene ring, further modifying the electronic properties of the molecule.

Friedel-Crafts Acylation: The introduction of an acyl group can be performed using an acid chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). This adds a keto functionality that can be a handle for subsequent synthetic elaborations.

More advanced methods, such as palladium-catalyzed direct C-H arylation, provide a powerful tool for regioselectively forming new carbon-carbon bonds at the C5 position. This strategy allows for the coupling of various aryl halides directly onto the thiophene ring, significantly expanding the accessible chemical space d-nb.info. The planarity and aromatic character of the thiophene ring are advantageous for receptor binding, and functionalization can enhance both selectivity and potency mdpi.com.

Incorporation of the this compound Scaffold into Novel Heterocyclic Systems (e.g., Pyrazoles, Oxadiazoles, Thiadiazoles, Pyrimidines, Pyrrolidinediones)

The this compound scaffold can be integrated into a variety of heterocyclic ring systems, a strategy often employed in medicinal chemistry to generate novel compounds with diverse pharmacological profiles.

Pyrrolidinediones: Derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione have been synthesized and investigated for their biological activities. mdpi.comnih.govresearchgate.net The synthesis typically begins not with the benzoic acid itself, but with a related precursor, 2-(3-methylthiophen-2-yl)succinic acid. This dicarboxylic acid is condensed with various primary amines or aminoalkyl-substituted amines at high temperatures (around 180 °C) to induce cyclization and form the final N-substituted pyrrolidinedione derivatives. mdpi.comnih.gov This approach has led to the creation of a library of hybrid compounds for biological screening. researchgate.netnih.gov

Table 1: Examples of Synthesized 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives

Pyrazoles: The synthesis of pyrazole (B372694) derivatives generally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.gov To incorporate the this compound motif, the benzoic acid could first be converted into a 1,3-diketone precursor. An alternative route involves converting the benzoic acid into its corresponding acid hydrazide. This hydrazide can then react with various reagents, such as ethenetetracarbonitrile, to form substituted pyrazoles. minia.edu.eg

Oxadiazoles and Thiadiazoles: The construction of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings commonly starts from a carboxylic acid hydrazide intermediate. researchgate.netnih.govcore.ac.uk this compound can be converted to 3-(3-methylthiophen-2-yl)benzohydrazide by reacting it with hydrazine hydrate.

For Oxadiazoles: The resulting benzohydrazide (B10538) can undergo cyclodehydration with various reagents. For instance, reaction with another carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) yields 2,5-disubstituted 1,3,4-oxadiazoles. nih.govbepls.com

For Thiadiazoles: To form the thiadiazole ring, the benzohydrazide can be converted to a thiosemicarbazide (B42300), which is then cyclized with an acid. researchgate.net Alternatively, the parent carboxylic acid can be directly reacted with thiosemicarbazide in the presence of a strong dehydrating agent like concentrated sulfuric acid or POCl₃ to yield 2-amino-5-aryl-1,3,4-thiadiazole derivatives. jocpr.comdergipark.org.tr

Pyrimidines: Incorporating the scaffold into a pyrimidine (B1678525) ring can be achieved through multicomponent reactions. For example, a chalcone (B49325) derived from a functionalized version of the title compound could react with urea (B33335) or thiourea (B124793) in a Biginelli-type reaction. lupinepublishers.com Another established route is the reaction of a β-dicarbonyl compound with guanidine (B92328) or thiourea. nih.gov This would require the prior synthesis of a suitable β-dicarbonyl precursor bearing the 3-(3-methylthiophen-2-yl)phenyl moiety.

Investigation of Regioselective and Stereoselective Synthesis of Derivatives

Controlling the regiochemistry and stereochemistry during the synthesis of derivatives is essential for establishing clear structure-activity relationships and developing single-isomer drug candidates.

Regioselectivity: Regiocontrol is particularly relevant during the functionalization of the aromatic rings and the synthesis of certain heterocyclic systems.

Thiophene Ring Functionalization: As discussed in section 6.2, electrophilic substitution on the 3-methyl-2-arylthiophene ring is highly regioselective for the C5 position due to the directing effects of the existing substituents. Advanced catalytic methods, such as using palladium catalysts with specific directing groups, can further enhance this control, enabling selective C-H activation and functionalization at otherwise less reactive positions. d-nb.info

Heterocycle Formation: The synthesis of unsymmetrical heterocyclic rings like pyrazoles from an unsymmetrical 1,3-diketone and a substituted hydrazine can lead to the formation of two different regioisomers. The reaction conditions, including the pH and solvent, as well as the electronic and steric nature of the substituents on both reactants, can be modulated to favor the formation of a single, desired regioisomer. nih.gov

Stereoselectivity: While this compound itself is achiral, many of its derivatives possess one or more stereocenters. For example, in the 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives, the C3 of the pyrrolidine (B122466) ring is a chiral center. mdpi.comnih.gov The reported syntheses generally produce racemic mixtures. The development of stereoselective syntheses would be a critical next step for further investigation. Potential strategies to achieve this include:

Chiral Resolution: Separation of the final racemic mixture into its constituent enantiomers using techniques like chiral chromatography.

Asymmetric Synthesis: Employing chiral catalysts, chiral auxiliaries, or chiral starting materials to guide the reaction towards the formation of a single enantiomer. For instance, an asymmetric Michael addition to form the succinic acid precursor could set the stereocenter early in the synthesis of the pyrrolidinedione derivatives.

Advanced Applications in Materials Science and Chemical Synthesis

Application as Precursors for Organic Electronic and Optoelectronic Materials (e.g., Organic Photovoltaics)

The structural motifs within 3-(3-Methylthiophen-2-YL)benzoic acid are highly relevant to the field of organic electronics. Thiophene-based π-conjugated systems are of significant interest for organic semiconductors due to their excellent charge transport characteristics, environmental stability, and tunable electronic properties. rsc.orgnih.gov These materials are foundational to devices such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.gov

The incorporation of thiophene (B33073) units, particularly fused-thiophene structures, into organic molecules can enhance photovoltaic performance by red-shifting the intramolecular charge transfer band and optimizing molecular energy levels. mdpi.comresearchgate.net While conjugated polymers have shown high power conversion efficiencies, small molecules and oligomers built from thiophene units offer advantages such as well-defined molecular structures, synthetic reproducibility, and high purity, which are critical for consistent device performance. rsc.orgbenthamdirect.com The this compound molecule can be envisioned as a key building block for such materials. The benzoic acid group allows for its integration into larger polymeric or dendritic structures through esterification or amidation reactions, while the 3-methylthiophene (B123197) core contributes to the essential electronic properties of the final material.

Research has demonstrated that modifying the architecture of thiophene-based materials, from one-dimensional to three-dimensional structures, significantly influences their electronic, optical, and self-assembly properties, which in turn dictates the performance of organic solar cells. rsc.org The strategic placement of substituents like the methyl group on the thiophene ring can further fine-tune these properties, making derivatives of this compound promising candidates for next-generation organic electronic devices.

Utilization in the Development of Supramolecular Assemblies for Functional Materials

The development of functional materials through supramolecular chemistry relies on specific, non-covalent interactions to guide the self-assembly of molecular components into ordered architectures. This compound is an ideal candidate for designing such materials due to its distinct functional groups capable of forming predictable intermolecular interactions.

The carboxylic acid moiety is a classic functional group for creating robust hydrogen-bonding networks. It can form strong, directional hydrogen bonds, such as the common carboxylic acid dimer synthon, or interact with other complementary functional groups. aip.org Thiophene-based carboxylic acids have been successfully used to create multi-component crystalline materials through co-crystallization with nitrogenous bases, leading to complex supramolecular architectures stabilized by a variety of interactions including N-H···O, O-H···O, C-H···O, C-H···π, and π···π stacking. aip.orgaip.org

These non-covalent interactions are fundamental in crystal engineering, allowing for the design of materials with specific properties, such as metal-organic frameworks (MOFs), liquid crystals, and gels. The thiophene ring itself can participate in π···π stacking and sulfur-related interactions, adding another layer of control over the self-assembly process. By carefully selecting co-formers or metal ions, this compound can be used as a versatile building block to construct intricate and functional supramolecular systems.

Role as Key Synthetic Intermediates in the Construction of Complex Organic Molecules

The structural framework of this compound makes it a valuable intermediate in multi-step organic synthesis. Both the thiophene and benzoic acid moieties can be subjected to a wide range of chemical transformations, allowing for the construction of more complex and biologically active molecules.

Thiophene rings are common scaffolds in medicinal chemistry. For instance, halogenated 2-thiophenecarboxylic acid derivatives serve as essential building blocks for new families of insecticides. beilstein-journals.org The synthesis of these precursors often starts from commercially available materials like 3-methylthiophene, highlighting the industrial relevance of this core structure. beilstein-journals.org Similarly, thiophene-2-carboxylic acid is a precursor for the production of Suprofen, an active ingredient in some eye drops. wikipedia.org

Furthermore, research into novel therapeutics has utilized closely related structures. For example, 3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids have been identified as potent inhibitors of the HCV NS5B polymerase, a key target for Hepatitis C treatment. nih.gov The synthesis of these complex molecules relies on the availability of functionalized thiophene carboxylic acid starting materials. The presence of both a reactive carboxylic acid group and a modifiable aromatic thiophene ring in this compound provides synthetic chemists with multiple handles for elaboration into diverse and high-value chemical entities.

Table 1: Examples of Complex Molecules Derived from Thiophene-Carboxylic Acid Scaffolds
Scaffold TypeResulting Compound ClassApplication AreaReference
Halogenated 2-thiophenecarboxylic acid1,2,4-Triazole InsecticidesAgrochemicals beilstein-journals.org
Thiophene-2-carboxylic acidSuprofenPharmaceuticals (Ophthalmology) wikipedia.org
3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acidHCV NS5B Polymerase InhibitorsAntiviral Therapeutics nih.gov

Exploration in Homogeneous and Heterogeneous Catalysis and Reaction Development

The functional groups present in this compound suggest its potential utility in the field of catalysis. The thiophene ring, with its sulfur atom, can coordinate to various transition metals, making it a candidate for use as a ligand in homogeneous catalysis. The electronic properties of the ligand, which are crucial for the activity and selectivity of the catalyst, can be tuned by the substituents on the thiophene and benzene (B151609) rings.

Additionally, the carboxylic acid group can serve as an anchoring point to immobilize the molecule onto a solid support, such as silica (B1680970) or a polymer resin. This would allow for the creation of heterogeneous catalysts, which are highly desirable in industrial processes due to their ease of separation from the reaction mixture and potential for recycling.

While direct catalytic applications of this compound are not extensively documented, related compounds have shown catalytic activity. For example, copper(I) thiophene-2-carboxylate (B1233283) has been employed as a catalyst for Ullmann coupling reactions, which are important for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This precedent suggests that metal complexes derived from this compound could also exhibit interesting catalytic properties, representing a promising area for future research and development.

Investigation as Components for Chemical Sensors and Probes

The development of chemical sensors and probes often requires molecules that exhibit a measurable change in their physical properties, such as fluorescence or color, upon binding to a specific analyte. The this compound structure possesses features that make it an attractive candidate for such applications.

The thiophene ring is a component of many conjugated systems known for their fluorescent properties. The emission characteristics of these systems can be sensitive to their local environment. The benzoic acid group can act as a recognition site, capable of binding to specific analytes through hydrogen bonding or electrostatic interactions. The binding event can induce a conformational change or alter the electronic nature of the conjugated system, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement).

For example, the interaction of the carboxylic acid with metal ions or specific organic molecules could perturb the electronic structure of the thiophene ring, modulating its optical properties. This mechanism forms the basis for many fluorescent chemosensors. While specific sensor applications for this exact molecule are still an emerging area of research, the fundamental properties of its constituent parts provide a strong rationale for its investigation as a core component in the design of new chemical sensors and probes for environmental, industrial, and biological monitoring.

Table of Compounds Mentioned

Compound Name
This compound
Suprofen
Copper(I) thiophene-2-carboxylate
3-arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acid

Lack of Available Data for Supramolecular and Solid-State Analysis of this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of available experimental data regarding the supramolecular chemistry and solid-state properties of the chemical compound this compound. Despite extensive queries, no specific research articles, crystallographic data, or detailed analytical studies detailing the compound's hydrogen bonding networks, pi-stacking interactions, co-crystals, polymorphism, or host-guest chemistry with macrocyclic systems could be located.

The investigation included searches for the synthesis, characterization, and specific solid-state analysis of this compound. While information exists for structurally related compounds, such as other thiophene-carboxylic acids and various benzoic acid derivatives, this information is not directly applicable to the specific molecular structure and isomeric substitution pattern of this compound.

Consequently, it is not possible to provide a detailed, data-driven article on the topics outlined in the user's request, which include:

Supramolecular Chemistry and Solid State Studies of 3 3 Methylthiophen 2 Yl Benzoic Acid

Host-Guest Chemistry with Macrocyclic Systems (e.g., Cyclodextrins)

Without foundational data, such as a solved crystal structure from sources like the Cambridge Structural Database, any discussion of these topics would be purely speculative and would not meet the required standards of a scientifically accurate and informative article. Further research, including the synthesis and single-crystal X-ray diffraction analysis of 3-(3-Methylthiophen-2-YL)benzoic acid, would be necessary to generate the data required to address the specified areas of interest.

Future Research Directions and Unexplored Avenues for 3 3 Methylthiophen 2 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-(3-Methylthiophen-2-YL)benzoic acid and its derivatives should prioritize the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.goveurekaselect.comeurekaselect.com Traditional synthetic routes for thiophene-containing compounds often involve harsh conditions or toxic reagents. rsc.org Therefore, a key research avenue is the development of more sustainable and efficient synthetic protocols.

Eco-friendly approaches could involve utilizing citrus juice as a natural and biodegradable catalyst, which has been demonstrated in the synthesis of related heterocyclic compounds. asianpubs.org Other green strategies include microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times from hours to minutes, and the use of alternative energy sources like ultrasound. eurekaselect.comderpharmachemica.com Researchers could explore one-pot syntheses, such as variations of the Gewald reaction, carried out in environmentally benign solvents like ethanol (B145695) or even in solvent-free conditions to minimize volatile organic compounds. derpharmachemica.comnih.gov The development of transition-metal-free reactions is another critical goal, as it avoids the use of expensive and potentially toxic metal catalysts. organic-chemistry.org

Table 1: Comparison of Conventional vs. Proposed Green Synthetic Methodologies
ParameterConventional MethodsFuture Sustainable Methods
CatalystsHeavy metals (e.g., Palladium, Copper)Natural acids (e.g., citrus juice), metal-free catalysts asianpubs.orgorganic-chemistry.org
SolventsVolatile organic compounds (VOCs)Water, ethanol, deep eutectic solvents, solvent-free conditions rsc.orgnih.gov
Energy SourceConventional heatingMicrowave irradiation, ultrasonication eurekaselect.comderpharmachemica.com
EfficiencyMulti-step, longer reaction timesOne-pot reactions, reduced reaction times derpharmachemica.com

Application of Advanced Spectroscopic Techniques for Real-Time and Dynamic Studies

To optimize the novel synthetic routes proposed, the integration of Process Analytical Technology (PAT) is a crucial future direction. wikipedia.orglongdom.orgmt.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters that affect the quality of the final product. wikipedia.orgnews-medical.net By implementing in-line and on-line monitoring, researchers can gain a deeper understanding of reaction kinetics, identify intermediates, and control the process to ensure consistent quality and yield. news-medical.netnih.gov

Advanced spectroscopic methods are central to PAT. longdom.org Future research should focus on applying techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the real-time analysis of the synthesis of this compound. rsc.org These methods allow for continuous monitoring without the need for offline sampling, which can be time-consuming and may not accurately reflect the state of the reaction. news-medical.net This real-time data facilitates better control over reaction conditions, leading to improved efficiency, reduced waste, and enhanced safety. mt.comnews-medical.net The use of novel mass spectrometric techniques can be particularly valuable for elucidating complex reaction mechanisms in real-time. rsc.org

Table 2: Spectroscopic Techniques for Real-Time Reaction Monitoring
Spectroscopic TechniqueInformation ProvidedPotential Application
Mass Spectrometry (MS)Detection of reactants, products, and intermediates; molecular weight information. rsc.orgMechanistic elucidation of catalytic cycles. rsc.org
Infrared (IR) SpectroscopyMonitoring functional group transformations. rsc.orgTracking the conversion of starting materials to the final acid.
Nuclear Magnetic Resonance (NMR)Detailed structural information on molecules in solution. rsc.orgQuantifying isomeric purity and reaction completion.
UV-Vis SpectroscopyInformation on conjugated systems. rsc.orgMonitoring the formation of the aromatic thiophene (B33073) ring.

Integration of High-Throughput Computational Screening and Machine Learning in Molecular Design

Computational chemistry and machine learning offer powerful tools to accelerate the discovery and design of novel derivatives of this compound with tailored properties. nih.govnih.gov Instead of relying solely on traditional, time-consuming synthesis and testing, future research can leverage high-throughput virtual screening to evaluate large libraries of potential derivatives for specific biological activities or material properties. nih.gov

Machine learning algorithms can be trained on existing data from known thiophene and benzoic acid derivatives to predict the properties of new, unsynthesized molecules. rsc.orgyoutube.com This approach can identify promising candidates for applications ranging from pharmaceuticals to organic electronics. nih.govnih.gov For instance, models can be developed to predict the electronic properties of derivatives to screen for potential organic semiconductors or to predict their binding affinity to biological targets in drug discovery. nih.govyoutube.com This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, making the discovery process more efficient and cost-effective. nih.gov

Further Exploration of Emerging Material Science Applications and Device Integration

The unique electronic structure of the thiophene ring makes it a valuable component in organic electronics. nih.govnih.gov Thiophene-based molecules and polymers are widely investigated as organic semiconductors for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). springerprofessional.denih.govresearchgate.net The compound this compound, with its combination of a thiophene unit and a functionalizable benzoic acid group, is an excellent candidate for exploration in this area.

Future research should focus on synthesizing oligomers and polymers incorporating the this compound core. The benzoic acid group provides a convenient handle for further functionalization, allowing for the fine-tuning of the material's electronic properties, solubility, and solid-state packing—all of which are critical for device performance. nih.govnih.gov For example, attaching different side chains to the benzoic acid could modulate the intermolecular interactions and improve charge transport in thin films. juniperpublishers.com These new materials could then be integrated into electronic devices to evaluate their performance as semiconductors or light-emitting components. juniperpublishers.comjuniperpublishers.com The inherent stability of the thiophene ring could lead to more robust and long-lasting organic electronic devices. juniperpublishers.com

Q & A

Basic: What are the standard synthetic routes for 3-(3-methylthiophen-2-yl)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves coupling a substituted thiophene moiety to a benzoic acid scaffold. A common approach is via Suzuki-Miyaura cross-coupling using a boronic acid derivative of 3-methylthiophene and a brominated benzoic acid precursor. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 THF/H₂O mixture under inert atmosphere.
  • Temperature control : Reflux at 80–100°C for 12–24 hours.
  • Purification : Reverse-phase HPLC with methanol/water gradients (e.g., 30% → 100% methanol) to isolate the product .
    Optimization strategies:
  • Use of microwave-assisted synthesis to reduce reaction time.
  • Screening base additives (e.g., K₂CO₃ vs. Cs₂CO₃) to improve coupling yields.

Basic: How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic signals:
    • Thiophene protons: δ 6.8–7.2 ppm (multiplet for substituted thiophene).
    • Benzoic acid protons: δ 7.4–8.1 ppm (aromatic protons ortho to the carboxyl group).
    • Methyl group on thiophene: δ 2.4–2.6 ppm (singlet).
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad), C=O stretch (~1680–1700 cm⁻¹), and thiophene C-S/C=C stretches (~700–800 cm⁻¹) .
  • Validation : Compare experimental data with computed spectra (e.g., DFT-B3LYP/6-311++G(d,p)) to resolve ambiguities .

Advanced: How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to determine electronic properties (HOMO-LUMO gap, dipole moment) and reactivity descriptors (Fukui indices).
  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase for antibacterial studies). Validate docking poses with MD simulations (AMBER or GROMACS) .
  • Limitations : Address discrepancies between computational predictions and experimental bioactivity assays by refining force field parameters or including solvation effects .

Advanced: What strategies resolve contradictions in crystallographic data for thiophene-benzoic acid derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : SHELXL-2018 for small-molecule refinement. Address disorder in the thiophene ring via PART instructions and anisotropic displacement parameters .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., π-π stacking between thiophene and benzoic acid groups) .

Basic: What are the solubility challenges for this compound, and how can formulation improve bioavailability?

Methodological Answer:

  • Solubility Profile : Poor aqueous solubility due to the hydrophobic thiophene and aromatic acid groups.
  • Formulation Strategies :
    • Salt formation (e.g., sodium or potassium salts of the carboxylic acid).
    • Nanoemulsions using Tween-80 or PEG-400 as surfactants.
    • Co-crystallization with hydrophilic co-formers (e.g., nicotinamide) .

Advanced: How does the methyl group on the thiophene ring influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Donating Effect : Methyl substitution increases electron density on the thiophene ring, altering resonance interactions with the benzoic acid moiety.
  • Reactivity Impact :
    • Enhanced stability toward electrophilic substitution (e.g., nitration).
    • Reduced susceptibility to oxidation compared to unsubstituted thiophene.
  • Experimental Validation : Cyclic voltammetry (CV) to measure oxidation potentials and Hammett σₚ constants to quantify electronic effects .

Basic: What analytical techniques validate purity, and how are method parameters optimized?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) to achieve baseline separation.
  • LC-MS : Confirm molecular ion peak ([M-H]⁻ at m/z 232.04 for C₁₂H₁₀O₂S) and assess fragmentation patterns.
  • Validation : ICH guidelines for linearity (R² > 0.999), LOD/LOQ, and repeatability (%RSD < 2%) .

Advanced: What mechanistic insights explain its antibacterial activity, and how can resistance be mitigated?

Methodological Answer:

  • Mode of Action : Inhibition of bacterial DNA gyrase via binding to the ATPase domain (confirmed by MIC assays against S. aureus and E. coli).
  • Resistance Mitigation :
    • Structural modification: Introduce fluorine at the 4-position of the benzoic acid to enhance binding affinity.
    • Synergistic combinations: Pair with β-lactam antibiotics to bypass efflux pump mechanisms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S from thiophene degradation).
  • Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation .

Advanced: How do solvent effects influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates by stabilizing Pd intermediates but may promote carboxyl group side reactions.
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity while maintaining efficiency.
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify solvent-dependent intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.